Cas no 919301-53-4 (4-(4-Chlorophenyl)-2,6-diphenylpyrimidine)

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine structure
919301-53-4 structure
Product Name:4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
CAS-Nr.:919301-53-4
MF:C22H15ClN2
MW:342.820904016495
MDL:MFCD29477692
CID:764247
PubChem ID:71425220
Update Time:2024-12-09

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Pyrimidine, 4-(4-chlorophenyl)-2,6-diphenyl-
    • 4-(4-chlorophenyl)-2,6-diphenylpyrimidine
    • AK198776
    • 2,4-Diphenyl-6-(4-chlorophenyl)pyrimidine
    • 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine (ACI)
    • DB-099456
    • CS-0059955
    • SCHEMBL16716532
    • 919301-53-4
    • DTXSID60844008
    • AKOS026673988
    • SY287095
    • W16758
    • SB57888
    • DS-9929
    • MFCD29477692
    • 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
    • MDL: MFCD29477692
    • Inchi: 1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H
    • InChI-Schlüssel: AJSOWJLBAVMDJX-UHFFFAOYSA-N
    • Lächelt: ClC1C=CC(C2C=C(C3C=CC=CC=3)N=C(C3C=CC=CC=3)N=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 342.0923762g/mol
  • Monoisotopenmasse: 342.0923762g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 395
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 25.8
  • XLogP3: 5.8

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM255771-5g
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
919301-53-4 95%
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$153 2021-08-04
Chemenu
CM255771-10g
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
919301-53-4 95%
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$224 2021-08-04
Chemenu
CM255771-25g
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
919301-53-4 95%
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TRC
C597038-50mg
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
919301-53-4
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$ 50.00 2022-06-06
TRC
C597038-100mg
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
919301-53-4
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$ 65.00 2022-06-06
TRC
C597038-500mg
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
919301-53-4
500mg
$ 95.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Pyrimidine, 4-(4-chlorophenyl)-2,6-diphenyl-
919301-53-4 98%
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TZ117-1g
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78.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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919301-53-4 97%
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257.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TZ117-250mg
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919301-53-4 97%
250mg
50CNY 2021-05-08

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ;  8 min, 130 °C
Referenz
Green preparation of pyrimidine compounds using microchannel reaction device
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Iron chloride (FeCl3) Solvents: Toluene ;  10 h, 120 °C
Referenz
Direct synthesis of 2,4,5-trisubstituted imidazoles and di/tri-substituted pyrimidines via cycloadditions of α,β-unsaturated ketones/aldehydes and N'-hydroxyl imidamides
Wu, Ping; Zhang, Xueguo; Chen, Baohua, Tetrahedron Letters, 2019, 60(16), 1103-1107

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Choline, hydroxide ;  rt → 60 °C; 25 min, 60 °C
Referenz
Greener [3+3] tandem annulation-oxidation approach towards the synthesis of substituted pyrimidines
Vadagaonkar, Kamlesh S.; Kalmode, Hanuman P.; Prakash, Sattey; Chaskar, Atul C., New Journal of Chemistry, 2015, 39(5), 3639-3645

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  3 h, 50 °C
1.2 Catalysts: Eosin ;  1 h, 40 °C
Referenz
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation
Liu, Jinshan; Zhuo, Jiatian; Tan, Qi; Zhou, Min; Ma, Lin; et al, Organic & Biomolecular Chemistry, 2023, 21(16), 3411-3416

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Oxygen Solvents: Acetonitrile ;  5 h, rt → 80 °C
Referenz
Metal-free Synthesis of 2,4,6-Trisubstituted Pyrimidines using α,β- Unsaturated Ketones and Benzamidine via Tandem Annulation-Oxidation Pathway
Vadagaonkar, Kamlesh S.; Kalmode, Hanuman P.; Murugan, Kaliyappan; Chaskar, Atul C., Letters in Organic Chemistry, 2015, 12(7), 447-458

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Cupric acetate Solvents: Toluene ;  24 h, 110 °C
Referenz
Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols
Shi, Tianchao; Qin, Feng; Li, Qian; Zhang, Wu, Organic & Biomolecular Chemistry, 2018, 16(48), 9487-9491

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  12 h, 100 °C
1.2 Reagents: Water
Referenz
Preparation of 2,4,6-triaryl substituted pyrimidines
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Nickel, bis[2,4-bis(1,1-dimethylethyl)-6-(phenylazo-κN2)phenolato-κO]-, (SP-4-1)… Solvents: Toluene ;  8 h, 80 °C
Referenz
Mechanistic insight into the azo radical-promoted dehydrogenation of heteroarene towards N-heterocycles
Bains, Amreen K.; Adhikari, Debashis, Catalysis Science & Technology, 2020, 10(18), 6309-6318

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  4 h, reflux
Referenz
Luminescent material and applications in organic light-emitting device thereof
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ;  18 h, 110 °C
Referenz
Selective synthesis of pyrimidines from cinnamyl alcohols and amidines using the heterogeneous OMS-2 catalyst
Shen, Jian; Meng, Xu, Catalysis Communications, 2020, 138,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Sodium hydroxide ;  2.5 h, rt
1.2 Reagents: Hydroxylamine Catalysts: Acetic acid ;  2.5 h, rt
1.3 3 min, 150 °C
Referenz
Microwave-assisted simple, one-pot, four-component synthesis of 2,4,6-triarylpyrimidines under solvent-free conditions
Adib, Mehdi; Mahmoodi, Niusha; Mahdavi, Mohammad; Bijanzadeh, Hamid Reza, Tetrahedron Letters, 2006, 47(52), 9365-9368

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  10 h, heated
Referenz
Preparation of pyrimidine compound for organic light-emitting device
, Korea, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: 2,2′-Bipyridine ,  Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  90 °C
Referenz
Synthesis method of 2,4,6-trisubstituted pyrimidine compounds
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ;  26 h, 120 °C
Referenz
Novel three-component annulation for the synthesis of 2,4,6-triarylpyrimidines under solvent-free and catalyst-free conditions
Ding, Yuxin; Ma, Yongmin; Chen, Jing, Youji Huaxue, 2020, 40(12), 4357-4363

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Platinum (supported on carbon, metal oxides or zeolites) Solvents: Toluene ;  24 h, 110 °C
Referenz
Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles
Sultana Poly, Sharmin; Siddiki, S. M. A. Hakim; Touchy, Abeda S.; Ting, Kah Wei; Toyao, Takashi ; et al, ACS Catalysis, 2018, 8(12), 11330-11341

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Cupric acetate Solvents: Toluene ;  24 h, 120 °C
Referenz
Method for preparation of polysubstituted pyrimidine compounds under catalysis of copper salt
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Ammonium acetate ,  Oxygen Catalysts: Sodium periodate Solvents: Chlorobenzene ;  10 h, 130 °C
Referenz
Transition-metal-free selective pyrimidines and pyridines formation from aromatic ketones, aldehydes and ammonium salts
Chen, Jinjin; Meng, Huanxin; Zhang, Feng; Xiao, Fuhong; Deng, Guo-Jun, Green Chemistry, 2019, 21(19), 5201-5206

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: [(1,2-η)-1,5-Cyclooctadiene][[N,N′-[6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine… Solvents: 2-Methyl-2-butanol ;  24 h, rt → reflux; cooled
1.2 Reagents: Water
Referenz
A Sustainable Multicomponent Pyrimidine Synthesis
Deibl, Nicklas; Ament, Kevin; Kempe, Rhett, Journal of the American Chemical Society, 2015, 137(40), 12804-12807

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  5 h, heated
Referenz
Preparation of hetero ring compounds as organic light emitting diode materials
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 h, heated
Referenz
Preparation of fused heterocyclic compounds as organic electroluminescent device materials
, Korea, , ,

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Raw materials

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Preparation Products

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Lieferanten

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(CAS:919301-53-4)4-(4-chlorophenyl)-2,6-diphenylpyrimidine
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(CAS:919301-53-4)4-(4-chlorophenyl)-2,6-diphenylpyrimidine
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Menge:200kg
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